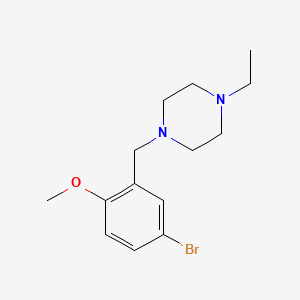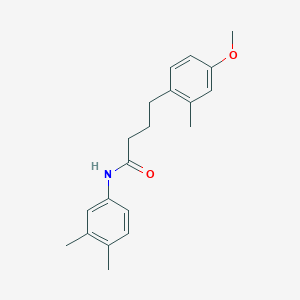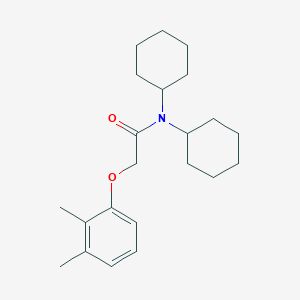![molecular formula C16H14F2N2O2S B5756719 N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes, particularly in the field of neurobiology.
Mecanismo De Acción
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide works by inhibiting the activity of gamma-secretase, which leads to a reduction in the production of Aβ peptides. This, in turn, prevents the formation of plaques and reduces neurodegeneration. N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has also been shown to have other effects on cellular processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have a significant impact on various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation. In addition, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective modulation of cellular processes. However, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have limitations in terms of its bioavailability and stability, which can affect its efficacy in in vivo experiments.
Direcciones Futuras
There are several potential future directions for the study of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide. One area of research is the development of more stable and bioavailable forms of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide that can be used in in vivo experiments. Another area of research is the investigation of the effects of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide on other cellular processes, including the regulation of cell metabolism and the immune response. Additionally, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has potential applications in the treatment of other diseases, including cancer and autoimmune disorders, which could be explored in future research.
Métodos De Síntesis
The synthesis of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide involves the reaction of 4-difluoromethoxyaniline with carbon disulfide, followed by the addition of 2-phenylacetic acid and sodium hydroxide. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been extensively studied in the field of neurobiology due to its ability to inhibit gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) into amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of patients with Alzheimer's disease, leading to the formation of plaques and neurodegeneration.
Propiedades
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-8-6-12(7-9-13)19-16(23)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADVXKWFITRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)

![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)



![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)